molecular formula C11H19N3O4 B1409485 Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate CAS No. 1951451-63-0

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B1409485
CAS No.: 1951451-63-0
M. Wt: 257.29 g/mol
InChI Key: OXVJSOUANVDQNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl esters, which are prepared by reacting tert-butanol with amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and is widely used in laboratory practice.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The exact pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of a piperazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 1951451-63-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molar Mass : 257.29 g/mol
  • Structural Features : The compound features a piperazine ring substituted with a tert-butyl group and an amino ketone side chain, which may influence its pharmacological properties.

This compound exhibits several biological activities that are primarily attributed to its structural motifs. Its potential mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some research indicates that compounds in this class may protect neuronal cells from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study assessing the cytotoxic effects of various piperazine derivatives, this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents .
  • Pharmacokinetics :
    • Research into the pharmacokinetic profiles of similar compounds suggests favorable absorption characteristics and metabolic stability, making them suitable candidates for further development as therapeutic agents .
  • Safety and Toxicology :
    • Toxicological assessments have indicated that while the compound exhibits some acute toxicity (H302: harmful if swallowed), it shows a relatively safe profile at therapeutic doses in preliminary animal studies .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of phosphodiesterases
Antitumor ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential protection against oxidative stress
ToxicityHarmful if swallowed; safe at therapeutic doses

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-11(2,3)18-10(17)14-5-4-13(6-8(12)15)9(16)7-14/h4-7H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVJSOUANVDQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129480
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951451-63-0
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951451-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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